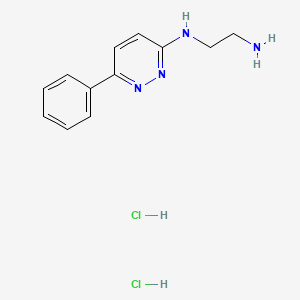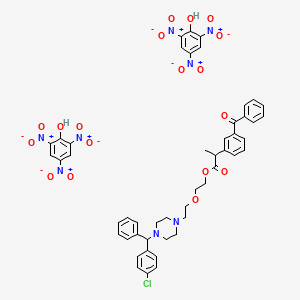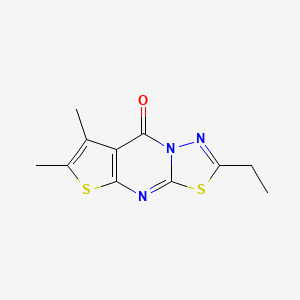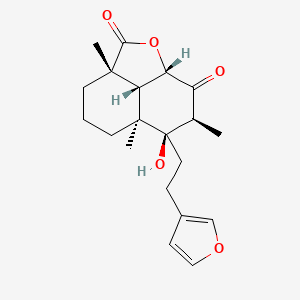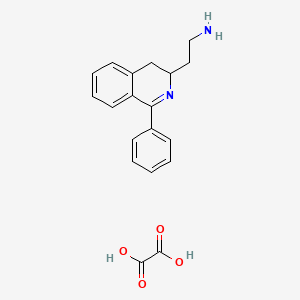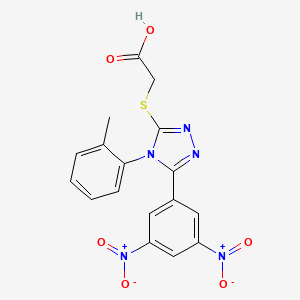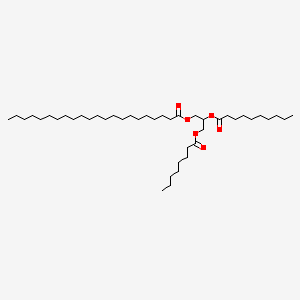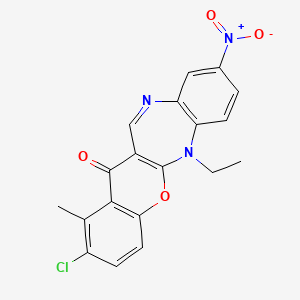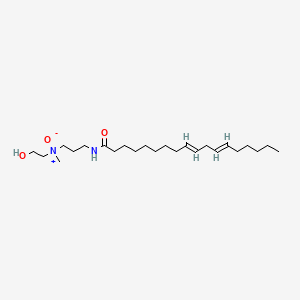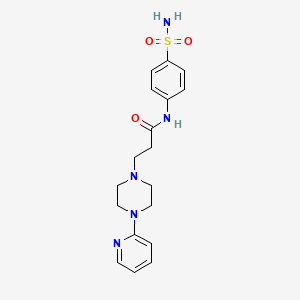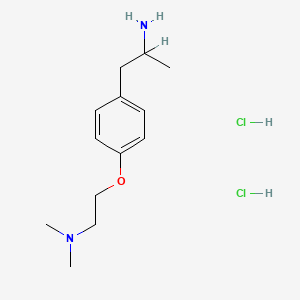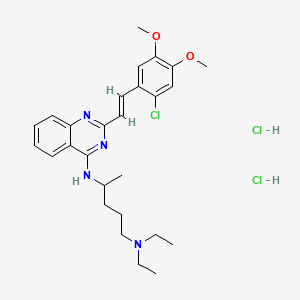
1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride is a complex organic compound. It features a quinazoline core, a common structure in many biologically active molecules, and is substituted with various functional groups that may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the quinazoline core, followed by the introduction of the 2-chloro-4,5-dimethoxyphenyl group through a series of substitution reactions. The final steps likely involve the addition of the 1,4-pentanediamine moiety and the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Pentanediamine derivatives: Compounds with similar core structures but different substituents.
Quinazoline derivatives: Molecules with the quinazoline core but varying functional groups.
Chloro- and methoxy-substituted aromatics: Compounds with similar aromatic ring substitutions.
Uniqueness
1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
96474-82-7 |
|---|---|
Fórmula molecular |
C27H37Cl3N4O2 |
Peso molecular |
556.0 g/mol |
Nombre IUPAC |
4-N-[2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C27H35ClN4O2.2ClH/c1-6-32(7-2)16-10-11-19(3)29-27-21-12-8-9-13-23(21)30-26(31-27)15-14-20-17-24(33-4)25(34-5)18-22(20)28;;/h8-9,12-15,17-19H,6-7,10-11,16H2,1-5H3,(H,29,30,31);2*1H/b15-14+;; |
Clave InChI |
UQTHEFRAEBBKBE-NSKUCRDLSA-N |
SMILES isomérico |
CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3Cl)OC)OC.Cl.Cl |
SMILES canónico |
CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)C=CC3=CC(=C(C=C3Cl)OC)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



